molecular formula C14H21FN4 B065329 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine CAS No. 188987-72-6

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B065329
CAS No.: 188987-72-6
M. Wt: 264.34 g/mol
InChI Key: WYCNOXLEUJTKSN-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom at the 4-position and two piperidin-1-yl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-fluoropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperidinyl groups can be oxidized or reduced, leading to different derivatives.

    Substitution Reactions: The compound can participate in substitution reactions at the piperidinyl groups or the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrimidines with different functional groups replacing the fluorine atom.
  • Oxidized or reduced derivatives of the piperidinyl groups.

Scientific Research Applications

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and piperidinyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    4-Fluoropyrimidine: Lacks the piperidinyl groups, making it less complex and potentially less active in certain applications.

    2,6-Di(piperidin-1-yl)pyrimidine: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

    4-Chloro-2,6-di(piperidin-1-yl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is unique due to the presence of both the fluorine atom and the piperidinyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the piperidinyl groups can improve its solubility and bioavailability.

Properties

IUPAC Name

4-fluoro-2,6-di(piperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNOXLEUJTKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361612
Record name 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188987-72-6
Record name 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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